molecular formula C12H19O5P B182280 Diethyl 2-(methoxymethoxy)phenylphosphonate CAS No. 124551-12-8

Diethyl 2-(methoxymethoxy)phenylphosphonate

Cat. No. B182280
M. Wt: 274.25 g/mol
InChI Key: MYEIHKOBOBOKDR-UHFFFAOYSA-N
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Description

Diethyl 2-(methoxymethoxy)phenylphosphonate, also known as MEMPO, is a phosphonate compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 292.27 g/mol.

Mechanism Of Action

Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds act as inhibitors of enzymes by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.

Biochemical And Physiological Effects

Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds have been shown to have significant effects on the central nervous system. They have been found to improve cognitive function and memory in animal models of Alzheimer's disease. Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds have also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of Diethyl 2-(methoxymethoxy)phenylphosphonate is its versatility in synthesis, which allows for the production of a wide range of compounds. Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds have also been found to be highly potent inhibitors of enzymes, making them useful for the development of therapeutic agents. However, one of the limitations of Diethyl 2-(methoxymethoxy)phenylphosphonate is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds in scientific research. One area of interest is the development of Diethyl 2-(methoxymethoxy)phenylphosphonate-based inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the use of Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds as fluorescent probes for the detection of enzymes in biological samples. Additionally, Diethyl 2-(methoxymethoxy)phenylphosphonate-based compounds may have potential applications in the development of new materials and catalysts.

Synthesis Methods

Diethyl 2-(methoxymethoxy)phenylphosphonate can be synthesized through a multi-step process involving the reaction of 2-bromoanisole with diethyl phosphite, followed by the reaction with sodium hydride and methanol. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Diethyl 2-(methoxymethoxy)phenylphosphonate has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of phosphonate-based inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Diethyl 2-(methoxymethoxy)phenylphosphonate-based inhibitors have also been developed for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-diethoxyphosphoryl-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O5P/c1-4-16-18(13,17-5-2)12-9-7-6-8-11(12)15-10-14-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEIHKOBOBOKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(methoxymethoxy)phenylphosphonate

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